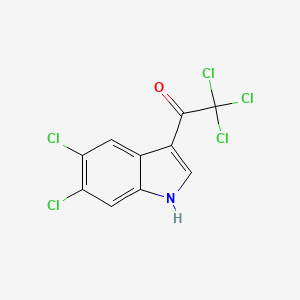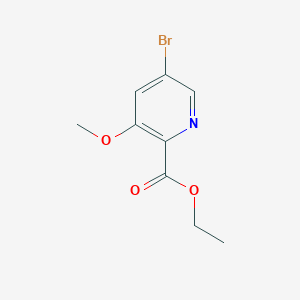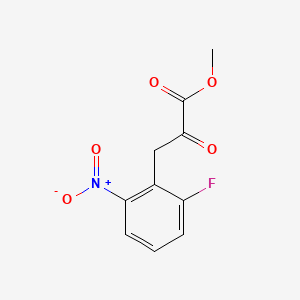
Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate: is an organic compound with the molecular formula C10H8FNO5 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a methyl ester and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluoro and nitro groups can enhance the biological activity and metabolic stability of drug candidates.
Industry: The compound is used in the development of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions and transformations can influence the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-chloro-6-nitrophenyl)-2-oxopropanoate
- Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate
- Methyl 3-(2-iodo-6-nitrophenyl)-2-oxopropanoate
Uniqueness: Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is known for its strong electron-withdrawing effect and ability to form strong hydrogen bonds, which can significantly influence the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H8FNO5 |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8FNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4H,5H2,1H3 |
Clé InChI |
LMXAOVYVSLIOAR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
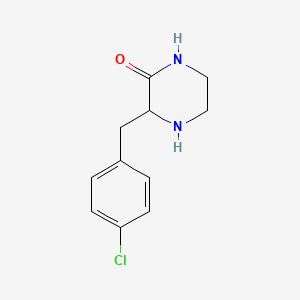
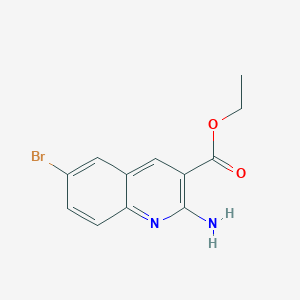
![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
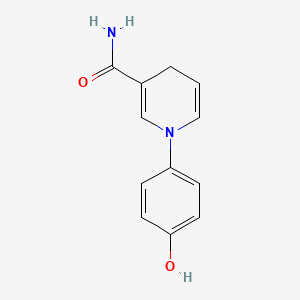
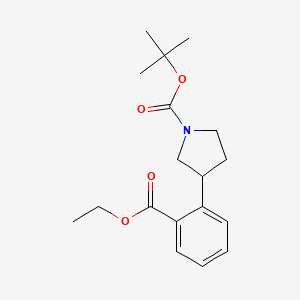
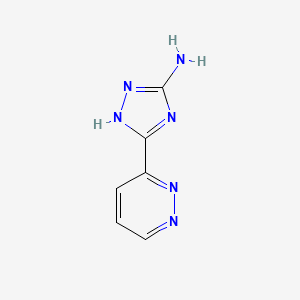
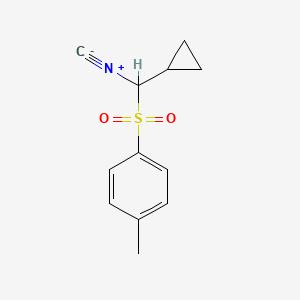

![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
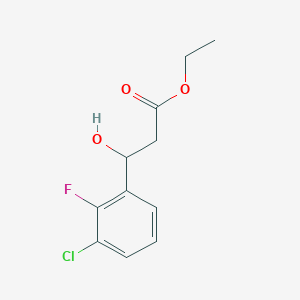
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
